molecular formula C11H13FO2 B1326138 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898785-10-9

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

Cat. No. B1326138
M. Wt: 196.22 g/mol
InChI Key: XAKHQJHKTTYRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, also known as 5-Fluoro-2-methyl-1,3-dioxolane and 5-Fluoro-2-methyl-1,3-dioxolane-4-methanol, is a synthetic compound with a wide range of applications in various scientific fields. This compound is a derivative of the dioxolane family, which is a cyclic ether composed of two oxygen atoms connected by a single carbon atom. This compound is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a reactant in pharmaceutical synthesis. In addition, it can be used as a building block for the synthesis of various organic compounds.

Scientific Research Applications

Photochromic Properties and Optical Recording

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane has been utilized in photochromic dithienylethenes, which exhibit color changes upon UV light irradiation, relevant for optical recording technologies. The compounds, such as DTE-1 and DTE-2, show strong fluorescence in various solvents and have been used in near-field recording using DTE-1 as a recording medium (Yang et al., 2006).

Ion Pair Formation Rates

The compound has been useful in determining rate constants for contact ion pair and solvent-separated ion pair formations, with experiments conducted in toluene-d8 and chloroform-d solutions (Ōki et al., 1998).

Synthesis and Characterization in Polymer Research

This compound plays a role in the synthesis and characterization of polymers. For example, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared from glycidyl methacrylate and benzaldehyde and characterized using various spectroscopic techniques (Coskun et al., 1998).

Applications in Lithium Battery Materials

The compound has been involved in the direct fluorination of 1,3-dioxolan-2-one to create additives for lithium ion secondary batteries (Kobayashi et al., 2003).

Fungicidal and Herbicidal Activity

Novel dioxolane ring compounds, including derivatives of 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, have been synthesized and shown to exhibit excellent fungicidal and herbicidal activities against a range of pathogens and plants. These findings suggest potential applications in agricultural chemistry (Min et al., 2022).

properties

IUPAC Name

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKHQJHKTTYRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645886
Record name 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

CAS RN

898785-10-9
Record name 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.